molecular formula C24H29N5O3 B2581236 5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-23-1

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2581236
CAS RN: 1040673-23-1
M. Wt: 435.528
InChI Key: DFEAKZQYSWBUQO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains functional groups such as ethyl, carbonyl, phenyl, and piperazine . The presence of these groups can greatly influence the properties and reactivity of the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethyl group might be introduced via an alkylation reaction, while the carbonyl could be introduced via an oxidation reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For example, the carbonyl group is often involved in reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and can also be measured experimentally .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

The compound has been investigated for its antiproliferative effects against cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated the most potent activity. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), and reduced proliferating cell nuclear antigen (PCNA) expression. The compound’s multifaceted action combines antiproliferative effects with cell death induction .

Fluorescent pH Indicator

The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was identified as a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing. Its fluorescence properties make it valuable for pH measurements in various biological and chemical contexts .

Synthetic Intermediates

The compound can serve as a synthetic intermediate for the preparation of other pyrazole derivatives. Researchers have used it as a starting material to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .

Resonance-Stabilized Benzylic Position

Due to the presence of a benzene ring, the compound exhibits resonance stabilization of its benzylic carbocation. This property makes it amenable to substitution reactions at the benzylic position. Such reactions are relevant in organic synthesis and functionalization .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with proteins or other biological molecules are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. This information is typically provided in a material safety data sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve investigating its potential uses, such as in the development of new drugs or materials. This would likely involve further studies on its reactivity, mechanism of action, and safety .

properties

IUPAC Name

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-3-5-11-21(30)27-12-14-28(15-13-27)23(31)19-16-26(4-2)17-20-22(19)25-29(24(20)32)18-9-7-6-8-10-18/h6-10,16-17H,3-5,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEAKZQYSWBUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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